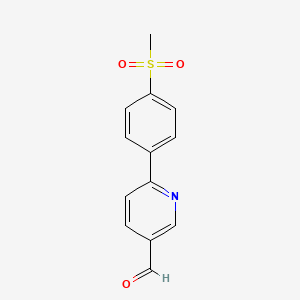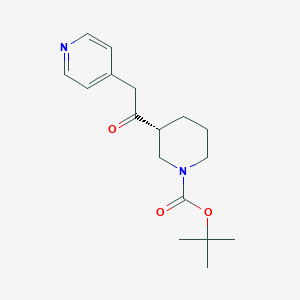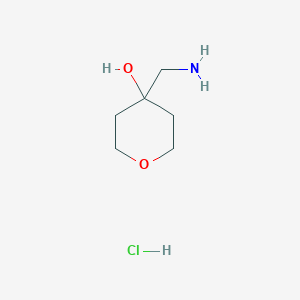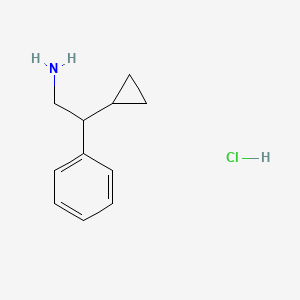![molecular formula C10H9BrN2O2 B1374981 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester CAS No. 889658-85-9](/img/structure/B1374981.png)
3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester
概要
説明
3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester is a chemical compound with the IUPAC name 3-bromo-1H-pyrrolo[3,2-b]pyridine . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its solid physical form and its storage temperature of 2-8°C .科学的研究の応用
Synthesis and Characterization
Synthesis of Pyrrolopyridines : The compound has been used in the synthesis of a variety of pyrrolopyridines, showcasing its versatility in chemical reactions. A study by Toja et al. (1986) demonstrates the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from similar ethyl esters, indicating potential pathways for creating pyrrolopyridine analogs (Toja et al., 1986).
Molecular Structure Analysis : Patel et al. (2013) conducted ab initio and DFT calculations on a similar compound, 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, to determine molecular energies, atomic charge distributions, bond lengths, and angles, suggesting the feasibility of computational analysis for structural elucidation of related compounds (Patel et al., 2013).
Intermediates in Synthesis
Insecticide Intermediate : Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a related compound, is a significant intermediate in the synthesis of the insecticide chlorantraniliprole. Studies by Ji Ya-fei (2009) and Lan Zhi-li (2007) highlight its role in the synthesis of new insecticides, suggesting a potential application for 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester in similar contexts (Ji Ya-fei, 2009); (Lan Zhi-li, 2007).
Anticoagulant Synthesis : Wang et al. (2017) reported the use of a similar compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, in the synthesis of the anticoagulant apixaban. This implies that this compound could be used in the synthesis of similar pharmacologically relevant compounds (Wang et al., 2017).
Heterocyclic Chemistry
- Formation of Heterocyclic Compounds : Brodrick & Wibberley (1975) illustrated that compounds like 1H-pyrrolo[2,3-b]pyridines can be synthesized from amino pyrroles, suggesting that this compound could play a role in the formation of heterocyclic compounds relevant to various fields of chemistry (Brodrick & Wibberley, 1975).
Safety and Hazards
The safety information for 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
将来の方向性
作用機序
Target of Action
The primary target of 3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s inhibition of FGFR disrupts these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
生化学分析
Biochemical Properties
3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways . The compound binds to the active site of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways. This interaction is essential in studying the regulation of cell proliferation and differentiation.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, particularly breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also affects cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are vital for cell survival and growth. Additionally, the compound influences gene expression by modulating transcription factors involved in cell cycle regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of FGFRs by binding to their tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. The compound also affects gene expression by altering the activity of transcription factors involved in cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on FGFRs and its impact on cell proliferation and apoptosis over several days. Prolonged exposure may lead to reduced efficacy due to potential degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes responsible for its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes are crucial for its elimination from the body and can influence its overall efficacy and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as FGFRs, where it exerts its inhibitory effects. The compound’s distribution is also influenced by its lipophilicity, which affects its ability to cross cell membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs and other biomolecules . The compound’s activity is influenced by its localization, as it needs to reach specific compartments to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to its sites of action.
特性
IUPAC Name |
ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-7(11)8-6(13-9)4-3-5-12-8/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSMPVSMWCDZKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)

![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)

![6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1374908.png)





